molecular formula C15H17FN2S B1518840 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine CAS No. 1049872-87-8

1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine

Cat. No.: B1518840
CAS No.: 1049872-87-8
M. Wt: 276.4 g/mol
InChI Key: NBPPEKAUGDVWRK-UHFFFAOYSA-N
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Description

“1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine” is a chemical compound with the CAS Number: 1049872-87-8 . It has a molecular weight of 276.38 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H17FN2S/c16-13-3-1-2-12 (10-13)15-5-4-14 (19-15)11-18-8-6-17-7-9-18/h1-5,10,17H,6-9,11H2 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Piperazine and its derivatives play a crucial role in medicinal chemistry due to their versatile biological activities. For example, the synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives, which are structurally related to the compound , highlight the importance of these compounds in drug development. These derivatives are synthesized efficiently and characterized by spectral analysis, with further exploration into their docking studies, showcasing their potential in medicinal applications (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).

Biological Evaluation and Drug Design

The exploration of piperazine derivatives extends to their biological evaluation, where novel compounds are synthesized and assessed for their bioactivity. For instance, the synthesis of cinnamide derivatives and their evaluation for anti-ischemic activity demonstrate the therapeutic potential of these molecules. The study reveals that certain derivatives display effective activities against neurotoxicity induced by glutamine in PC12 cells, highlighting their potential as neuroprotective agents (Jian-gang Zhong et al., 2018).

Pharmacological Applications

Piperazine derivatives also find applications in pharmacology, where they are evaluated for their antimicrobial and antitumor activities. A study on the synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine underscores the potential of these compounds to act against various bacterial strains, thereby showcasing their significance in antimicrobial drug discovery (J. Narendra Sharath Chandra et al., 2006).

Mechanism of Action

Properties

IUPAC Name

1-[[5-(3-fluorophenyl)thiophen-2-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2S/c16-13-3-1-2-12(10-13)15-5-4-14(19-15)11-18-8-6-17-7-9-18/h1-5,10,17H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPPEKAUGDVWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(S2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801212632
Record name Piperazine, 1-[[5-(3-fluorophenyl)-2-thienyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801212632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049872-87-8
Record name Piperazine, 1-[[5-(3-fluorophenyl)-2-thienyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049872-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[[5-(3-fluorophenyl)-2-thienyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801212632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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